N1-Benzyl-2-fluorobenzene-1,4-diamine

Übersicht

Beschreibung

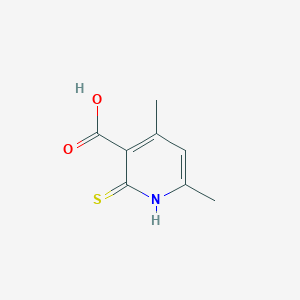

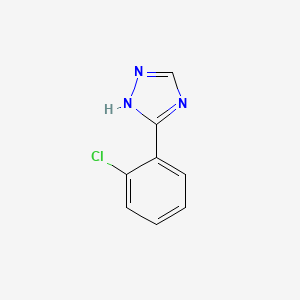

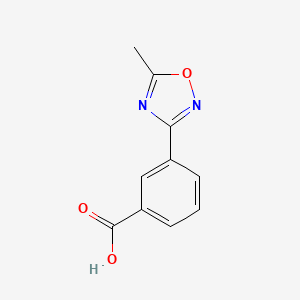

N1-Benzyl-2-fluorobenzene-1,4-diamine is an organic compound with the molecular formula C13H13FN2 . It is composed of two benzene rings, a fluorine atom, and a diamine group . The compound has a molecular weight of 216.25 g/mol .

Molecular Structure Analysis

The molecular structure of N1-Benzyl-2-fluorobenzene-1,4-diamine consists of a benzyl group attached to a 2-fluorobenzene-1,4-diamine . The InChI string representation of the molecule isInChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . Physical And Chemical Properties Analysis

N1-Benzyl-2-fluorobenzene-1,4-diamine has a molecular weight of 216.25 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 38 Ų .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Aromatic diamines, including those related to N1-Benzyl-2-fluorobenzene-1,4-diamine, are crucial intermediates in organic synthesis. They serve as precursors for the synthesis of polymers, dyes, pharmaceuticals, and agrochemicals. For instance, the synthesis and characterization of novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units derived from a related diamine monomer demonstrates the potential for creating advanced materials for electronic applications (Iqbal et al., 2016).

Materials Science

- Fluorinated aromatic compounds are recognized for their role in developing materials with unique properties, such as solvents for organometallic chemistry and transition-metal-based catalysis. The weak coordination to metal centers due to fluorine substituents highlights their potential in materials science applications (Pike et al., 2017).

Pharmacology and Biomedical Applications

- Aromatic diamines have been explored for their pharmacological activities. For example, the suppressive effect of novel aromatic diamine compounds on nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages points to their potential therapeutic applications in inflammation and immune response modulation (Shin et al., 2005).

Corrosion Inhibition

- Research on benzene derivatives for corrosion inhibition reveals the potential of aromatic diamines in protecting metals against corrosion, highlighting an industrial application of such compounds (Singh & Quraishi, 2016).

Environmental Science

- The biodegradation of difluorobenzenes by microbial strains, such as Labrys portucalensis, offers insights into the environmental fate and degradation pathways of fluorinated aromatic compounds. This research underscores the importance of understanding the environmental impacts of such chemicals (Moreira et al., 2009).

Eigenschaften

IUPAC Name |

1-N-benzyl-2-fluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKMAIPESXDLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Benzyl-2-fluorobenzene-1,4-diamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

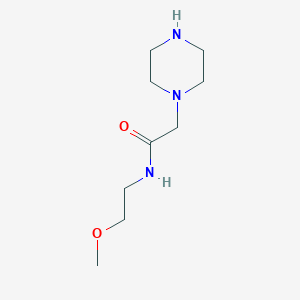

![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)